2,4,5-Trifluorophenacyl bromide

Description

Significance of Halogenated Phenacyl Derivatives in Chemical Research

Halogenated phenacyl derivatives, a class of α-halo ketones, are of particular interest in medicinal chemistry and materials science. taylorandfrancis.com The presence of halogen atoms can significantly influence the biological activity and physical properties of molecules. pnrjournal.com For instance, approximately 20% of all available drugs contain fluorinated substances. taylorandfrancis.com These compounds serve as versatile intermediates for synthesizing a wide range of biologically active molecules, including potent protease inhibitors used in antiviral therapies. taylorandfrancis.com The strategic placement of halogens on the phenacyl scaffold allows for a variety of chemical transformations, making them crucial in the development of new pharmaceuticals and functional materials. fiveable.me

Historical Context of α-Halo Ketone Utility in Organic Chemistry

The utility of α-halo ketones in organic chemistry dates back to the late 18th century. nih.gov Their high reactivity, stemming from the presence of two electrophilic sites (the α-carbon and the carbonyl carbon), has long been recognized. wikipedia.org This dual reactivity allows them to participate in a wide array of reactions, including nucleophilic substitutions, eliminations, and rearrangements. fiveable.mewikipedia.org Historically, α-halo ketones have been instrumental in the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles. wikipedia.org The Favorskii rearrangement, a classic organic reaction, famously utilizes the acidic nature of the α-hydrogen in α-halo ketones. wikipedia.org

Structural Characteristics and Reactivity Overview of 2,4,5-Trifluorophenacyl Bromide in Synthetic Transformations

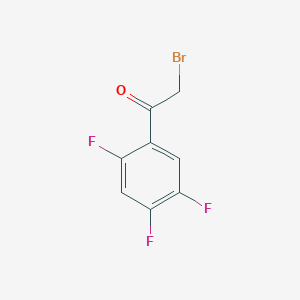

The structure of this compound is characterized by a phenyl ring substituted with three fluorine atoms at the 2, 4, and 5 positions, attached to a bromoacetyl group. vulcanchem.com This specific arrangement of atoms imparts distinct electronic properties and reactivity to the molecule. The bromoacetyl moiety is highly susceptible to nucleophilic attack, making it a potent alkylating agent. wikipedia.orgvulcanchem.com The three electron-withdrawing fluorine atoms on the phenyl ring further enhance the electrophilicity of the carbonyl carbon and the adjacent α-carbon, increasing the molecule's reactivity towards nucleophiles compared to its non-fluorinated counterparts. nih.govvulcanchem.com This heightened reactivity makes it a valuable reagent for introducing the 2,4,5-trifluorophenacyl group into various molecular frameworks.

Table 1: Identification Parameters of this compound

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 193977-34-3 |

| Molecular Formula | C₈H₄BrF₃O |

| Molecular Weight | 253.02 g/mol |

Data sourced from multiple references. vulcanchem.comchemicalbook.comchemscene.com

Scope and Academic Relevance of Research on this compound

Research on this compound is primarily focused on its application as a synthetic intermediate. Its structural motifs are found in various pharmacologically active compounds and advanced materials. The academic relevance of this compound lies in its ability to serve as a starting material for the synthesis of more complex molecules with potential applications in drug discovery and materials science. For example, related trifluorinated compounds are key intermediates in the synthesis of antiviral drugs. chemicalbook.com The study of its reactions and the development of new synthetic methodologies involving this compound contribute to the broader field of organic chemistry.

Table 2: Proposed Synthesis Conditions for this compound

| Parameter | Condition |

| Starting Material | 1-(2,4,5-trifluorophenyl)ethanone |

| Brominating Agent | Copper(II) bromide (2.1 equiv.) |

| Solvent | Ethyl acetate |

| Temperature | 60°C |

| Reaction Time | 12 hours |

This table is based on analogous synthesis methods. vulcanchem.com

Table 3: Key Reactive Functionalities and Potential Reactions

| Functional Group | Potential Reactions |

| α-bromo ketone | Nucleophilic substitution |

| Trifluorophenyl ring | Influences electronic properties |

This table highlights the primary reactive sites of the molecule. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,4,5-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXKXNLPKBSNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382490 | |

| Record name | 2,4,5-Trifluorophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193977-34-3 | |

| Record name | 2,4,5-Trifluorophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,5 Trifluorophenacyl Bromide and Analogues

Direct Bromination of Fluorinated Acetophenones

The most common approach for synthesizing 2,4,5-trifluorophenacyl bromide involves the direct bromination of the corresponding fluorinated acetophenone (B1666503). This method is favored for its straightforward nature and scalability.

Regioselective α-Bromination Strategies

Regioselectivity is a key challenge in the bromination of acetophenones, as the reaction can occur at either the α-position of the acetyl group or on the aromatic ring. To achieve selective α-bromination, various strategies have been developed. These methods often rely on the use of specific brominating agents and reaction conditions that favor the formation of the desired α-bromo ketone. nih.govresearchgate.netacs.orgmdpi.com

One common strategy involves the use of N-bromosuccinimide (NBS) as the brominating agent. nih.gov NBS is a milder and more selective reagent compared to elemental bromine, reducing the likelihood of side reactions such as polybromination or aromatic ring bromination. The reaction is typically carried out in the presence of a radical initiator or under photochemical conditions to facilitate the selective bromination at the α-position.

Another approach utilizes bromodimethylsulfonium bromide (BDMS) as a highly effective and regioselective reagent for the α-monobromination of various ketones, including acetophenones. acs.org This method offers several advantages, including the absence of a need for a catalyst or base, and it proceeds with excellent yields at low temperatures.

Role of Solvent Systems in Bromination Efficiency

The choice of solvent plays a crucial role in the efficiency and selectivity of the bromination reaction. Different solvents can influence the reaction rate, yield, and the formation of byproducts. Commonly used solvents include chloroform (B151607), 1,4-dioxane (B91453), and acetic acid.

Chloroform: As a non-polar aprotic solvent, chloroform is often used in bromination reactions. It is a good solvent for both the acetophenone substrate and the brominating agent, facilitating a homogeneous reaction mixture.

1,4-Dioxane: This solvent is known to form a complex with bromine, which can act as a mild and selective brominating agent. mdpi.com The use of 1,4-dioxane can help to control the reactivity of bromine and improve the selectivity of the α-bromination.

Acetic Acid: Acetic acid is a polar protic solvent that can act as both a solvent and a catalyst in bromination reactions. mdpi.comnih.gov It can promote the enolization of the ketone, which is a key step in the acid-catalyzed bromination mechanism, leading to enhanced reaction rates. researchgate.net

The selection of the optimal solvent system is often determined by the specific substrate and brominating agent being used, as well as the desired reaction conditions.

| Solvent | Role in Bromination |

| Chloroform | Non-polar aprotic solvent, facilitates a homogeneous reaction. |

| 1,4-Dioxane | Forms a complex with bromine, acting as a mild and selective brominating agent. mdpi.com |

| Acetic Acid | Polar protic solvent and catalyst, promotes enolization of the ketone. mdpi.comnih.gov |

Catalytic Approaches in Bromination

To enhance the efficiency and selectivity of bromination reactions, various catalytic approaches have been developed. These methods often involve the use of phase-transfer catalysts or other catalysts that can facilitate the reaction between the aqueous and organic phases.

One such catalyst is tetrabutylammonium (B224687) bromide (TBAB). orientjchem.org TBAB is a quaternary ammonium (B1175870) salt that can act as a phase-transfer catalyst, transferring the bromide ion from the aqueous phase to the organic phase where the reaction occurs. This can lead to increased reaction rates and improved yields. researchgate.net The use of TBAB in combination with a brominating agent like N-bromosuccinimide has been shown to be an effective system for the regioselective bromination of activated aromatic compounds. researchgate.net

Another catalytic system involves the use of acidic aluminum oxide (Al2O3) with N-bromosuccinimide in methanol. nih.gov This heterogeneous catalyst provides a surface for the reaction to occur, leading to improved yields of the desired α-brominated product. nih.gov

Alternative Synthetic Routes to Fluoro-Substituted Phenacyl Bromides

Transformations from Related Trifluorobenzene Derivatives

One alternative route involves the transformation of other trifluorobenzene derivatives into the desired phenacyl bromide. For example, 1,2,4-trifluorobenzene (B1293510) can be used as a starting material. google.com Through a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, 2,4,5-trifluoroacetophenone can be synthesized. google.com This intermediate can then be subjected to α-bromination as described previously to yield this compound.

Another approach starts from 3,4,5-trifluorophenylmagnesium bromide. sigmaaldrich.com This Grignard reagent can be reacted with an appropriate electrophile to introduce the acetyl group, which can then be brominated.

Generation of Brominated Intermediates from Carboxylic Acid Precursors

An alternative synthetic pathway can begin with a corresponding carboxylic acid. For instance, 2,4,5-trifluorobenzoic acid can be converted to its acid chloride, 2,4,5-trifluorobenzoyl chloride, using a chlorinating agent like thionyl chloride. google.com Although less common for industrial applications due to the higher cost and lower availability of brominating agents, this acyl halide could theoretically be converted to the corresponding acyl bromide. google.com This intermediate could then potentially be used in subsequent reactions to form the phenacyl bromide structure. Another patented method describes the synthesis of 2,4,5-trifluorophenylacetic acid from 2,4,5-trifluorobenzyl halide, which is obtained from 2,4,5-trifluorobenzoyl chloride. google.com

Furthermore, a process for preparing 2,4,5-trifluorophenylacetic acid starting from 1-chloroethynyl-2,4,5-trifluorobenzene has been documented. google.com This demonstrates the versatility of using different starting materials and synthetic transformations to arrive at key intermediates that could potentially lead to the desired phenacyl bromide.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a halogenated phenacyl bromide derivative, traditionally involves methods that may utilize hazardous reagents and generate significant waste. The application of green chemistry principles seeks to address these shortcomings by designing chemical processes that are more environmentally sustainable. This involves a focus on aspects such as the use of safer chemicals, energy efficiency, and waste prevention. scielo.br The primary synthetic route to this compound involves the α-bromination of a ketone precursor, 2',4',5'-Trifluoroacetophenone. Green chemistry principles can be applied to both the synthesis of this precursor and its subsequent bromination.

A central tenet of green chemistry is the replacement of hazardous substances with safer, more environmentally benign alternatives. In the context of synthesizing this compound and its analogues, this is most evident in the choice of brominating agents, catalysts, and reaction media.

Precursor Synthesis: The precursor, 2',4',5'-Trifluoroacetophenone, can be synthesized via a Friedel-Crafts acylation of 1,2,4-trifluorobenzene with acetyl chloride. While this reaction often uses aluminum chloride, a corrosive Lewis acid that generates substantial waste, it can be performed without a diluting solvent, which aligns with green chemistry's goal of reducing the use of auxiliary substances. google.comresearchgate.net

Bromination Step: The α-bromination of acetophenones is the critical step in forming the final product. Traditional methods often employ liquid bromine (Br₂), which is highly toxic and hazardous to handle. shodhsagar.com Green approaches focus on replacing Br₂ with safer alternatives and employing milder, more efficient reaction conditions.

Alternative Brominating Agents: N-Bromosuccinimide (NBS) has emerged as a preferred reagent for α-bromination. As a solid, NBS is easier and safer to handle than liquid bromine. scielo.brshodhsagar.com Other innovative methods use bromide salts, such as ammonium bromide (NH₄Br), sodium bromide (NaBr), or potassium bromide (KBr), as the bromine source in electrochemical reactions. lookchem.comgoogle.com This in-situ generation of the reactive brominating species avoids handling hazardous reagents directly. lookchem.comrsc.org

Eco-Friendly Catalysts and Solvents: The use of strong, corrosive acids like Lewis acids or mineral acids is often minimized or replaced. Catalytic amounts of p-toluenesulfonic acid (p-TsOH), a biodegradable solid acid, have proven effective for NBS bromination. researchgate.netshodhsagar.com Electrochemical methods can operate with only a catalytic quantity of sulfuric acid as a supporting electrolyte in an aqueous medium. rsc.orgresearchgate.net The development of reactions that proceed in water or under solvent-free conditions represents a significant green advancement. researchgate.netresearchgate.netnih.govrsc.org For instance, the bromination of ketones has been successfully achieved using an aqueous H₂O₂–HBr system "on water," eliminating the need for organic solvents. researchgate.net

Energy-Efficient Methods: Modern techniques like microwave irradiation and mechanochemistry (manual grinding) offer energy-efficient and rapid alternatives to conventional heating. scielo.brresearchgate.net A mechanochemical approach for the bromination of acetophenone with NBS and p-TsOH was shown to be complete in 30 minutes under solvent-free conditions, a significant improvement over the 12 hours of reflux required in the traditional method. scielo.br

The following table summarizes various greener conditions developed for the α-bromination of acetophenone, a model for the synthesis of this compound.

Table 1: Environmentally Benign Conditions for α-Bromination of Acetophenone

| Brominating Agent | Catalyst / Method | Solvent System | Key Advantages | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TsOH) | Acetonitrile | Replaces Br₂ with a solid reagent; biodegradable catalyst. | shodhsagar.com |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TsOH) | Solvent-free (Mechanochemistry) | Rapid (30 mins), energy-efficient, eliminates solvent. | scielo.br |

| Ammonium Bromide (NH₄Br) | Electrochemical | Water / Acetonitrile | In-situ generation of brominating agent; aqueous medium. | lookchem.comrsc.org |

| Sodium Bromate / Sodium Bisulfite | N/A | Water / Benzene (B151609) | Aqueous phase reaction reduces organic solvent waste. | google.com |

| Bromine (Br₂) | N/A | Methanol | Avoids more hazardous solvents; selective with controlled conditions. | zenodo.org |

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A reaction with high atom economy is inherently less wasteful.

The traditional α-bromination of an acetophenone (ArCOCH₃) with molecular bromine (Br₂) proceeds as follows:

ArCOCH₃ + Br₂ → ArCOCH₂Br + HBr

In this reaction, one atom of hydrogen and one atom of bromine are eliminated as hydrogen bromide (HBr), which is considered a byproduct. The percent atom economy for this transformation can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 primescholars.com

For the synthesis of this compound from 2',4',5'-Trifluoroacetophenone and bromine:

MW of 2',4',5'-Trifluoroacetophenone (C₈H₅F₃O): 174.12 g/mol

MW of Bromine (Br₂): 159.81 g/mol

MW of this compound (C₈H₄BrF₃O): 253.02 g/mol

% Atom Economy = [253.02 / (174.12 + 159.81)] x 100 ≈ 75.8%

This calculation shows that, even with a 100% chemical yield, over 24% of the reactant mass is lost to the HBr byproduct.

Waste Minimization: A significant source of waste in classical chemical synthesis is not from the reaction byproducts themselves, but from the solvents, separation agents, and the quenching of stoichiometric reagents. primescholars.com Friedel-Crafts and other reactions that use large quantities of Lewis acids like AlCl₃ are particularly problematic, as they require a destructive water quench that generates large volumes of hazardous aqueous waste. researchgate.net The shift towards using recyclable, heterogeneous, or catalytic systems (like p-TsOH or reusable solid acids) drastically reduces this waste stream. researchgate.netrsc.org Furthermore, when N-Bromosuccinimide is used, the succinimide (B58015) byproduct can be recovered and potentially recycled, further minimizing waste and improving the process's environmental acceptability. shodhsagar.com

The following table provides a comparative analysis of the waste profiles for different bromination methodologies.

Table 2: Waste Profile Comparison for α-Bromination Methods

| Method | Reagents | Primary Byproduct(s) | Key Waste Minimization Features | Reference |

|---|---|---|---|---|

| Traditional Bromination | Ketone + Br₂ | HBr | None; generates acidic byproduct. | shodhsagar.com |

| Traditional Acylation | Arene + Acyl Chloride + AlCl₃ | HCl, Aluminum Hydroxide (after quench) | High volume of hazardous aqueous waste from quenching AlCl₃. | researchgate.net |

| NBS Bromination | Ketone + NBS | Succinimide | Succinimide can be recovered and recycled. | shodhsagar.com |

| Electrochemical Bromination | Ketone + NH₄Br | H₂ (at cathode) | Avoids stoichiometric chemical oxidants/reagents; low salt waste. | rsc.orgresearchgate.net |

| Catalytic Fries Rearrangement | Aryl Ester + p-TsOH | Water | Replaces corrosive, stoichiometric Lewis acids with a recyclable catalyst. | researchgate.net |

Reactivity and Reaction Mechanisms of 2,4,5 Trifluorophenacyl Bromide

Electrophilic Nature of the α-Bromo Ketone Moiety

The α-bromo ketone moiety in 2,4,5-trifluorophenacyl bromide is characterized by a significant electrophilic character at the α-carbon. This electrophilicity arises from the inductive effect of the adjacent carbonyl group, which withdraws electron density and enhances the polarity of the carbon-bromine bond. nih.gov The presence of three electron-withdrawing fluorine atoms on the phenyl ring further intensifies the electron deficiency at the α-carbon, making it a prime target for nucleophilic attack. vulcanchem.com The general structure of an α-halo ketone features a carbonyl group with a halogen substituent at the adjacent carbon. wikipedia.org

The reactivity of α-halo ketones is attributed to the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond by making the α-carbon more electron-deficient. nih.gov Consequently, the more polar the C-X bond, the faster the reaction with nucleophiles. nih.gov This enhanced reactivity is a key feature of α-halo ketones, distinguishing them from simple alkyl halides. nih.gov

Nucleophilic Substitution Reactions at the α-Carbon

Given the electrophilic nature of the α-carbon, this compound readily undergoes nucleophilic substitution reactions. These reactions are fundamental to its utility as a building block in the synthesis of more complex molecules, particularly heterocyclic compounds. tandfonline.comresearchgate.net

Nucleophilic substitution at the α-carbon of this compound predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.com In this concerted, single-step process, the nucleophile attacks the electrophilic carbon from the backside, relative to the bromine leaving group, while the carbon-bromine bond breaks simultaneously. libretexts.org This "backside attack" is a hallmark of the SN2 reaction. libretexts.orgmasterorganicchemistry.com

The rate of an SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. youtube.comlibretexts.org The reaction is bimolecular, meaning two species are involved in the rate-determining step. byjus.comlibretexts.org The presence of the carbonyl group in α-halo ketones, such as this compound, facilitates SN2 reactivity. researchgate.netresearchgate.net

A wide array of nucleophiles can participate in SN2 reactions with this compound. These include, but are not limited to, amines, thioamides, and various carbon nucleophiles. wikipedia.orgresearchgate.net For instance, the reaction with thioamides leads to the formation of thiazoles, a class of heterocyclic compounds with significant biological activity. wikipedia.org

When the α-carbon of an α-halo ketone is a stereocenter, SN2 reactions proceed with an inversion of configuration at that center. libretexts.orgmasterorganicchemistry.com This stereospecificity is a direct consequence of the backside attack mechanism. byjus.commasterorganicchemistry.com As the nucleophile approaches from the side opposite to the leaving group, the tetrahedral geometry of the carbon atom is inverted, much like an umbrella turning inside out in the wind. masterorganicchemistry.com This phenomenon is known as Walden inversion. masterorganicchemistry.com

However, in the case of this compound, the α-carbon is not a stereocenter as it is bonded to two hydrogen atoms. Therefore, while the principles of stereoselectivity in SN2 reactions are fundamental to understanding the reactivity of chiral α-halo ketones, they are not directly applicable to the stereochemical outcome of reactions involving this compound itself.

Rearrangement Reactions Involving the Phenacyl Bromide Framework

Under certain reaction conditions, particularly in the presence of a base, α-halo ketones can undergo rearrangement reactions. The most notable of these is the Favorskii rearrangement. wikipedia.org This reaction involves the abstraction of an acidic α-hydrogen by a base, followed by the formation of a cyclopropanone (B1606653) intermediate and subsequent displacement of the halide. wikipedia.org While the Favorskii rearrangement is a well-established reaction for many α-halo ketones, its specific application to this compound is not extensively documented in the provided search results.

Radical Processes in this compound Chemistry

While ionic reactions, particularly nucleophilic substitutions, are the most common pathways for this compound, radical reactions can also play a role under specific conditions. Radical reactions involve intermediates with unpaired electrons and typically proceed through a chain mechanism consisting of initiation, propagation, and termination steps. libretexts.org

For instance, α-bromo ketones can undergo reductive dehalogenation through a radical mechanism. libretexts.org Reagents like tributyltin hydride can initiate a radical chain process where the tributyltin radical abstracts the bromine atom, generating a carbon-centered radical at the α-position. libretexts.org This radical can then be quenched or participate in further reactions. The use of light or a radical initiator like AIBN (azobisisobutyronitrile) can facilitate these processes. libretexts.orgyoutube.com

Comparative Reactivity with Other α-Halo Ketones and Organobromine Compounds

The reactivity of this compound can be understood in the context of other α-halo ketones and organobromine compounds.

Comparison with other α-Halo Ketones: The reactivity of α-halo ketones in SN2 reactions is significantly enhanced compared to analogous alkyl halides. nih.gov For example, chloroacetone (B47974) reacts with potassium iodide in acetone (B3395972) 36,000 times faster than 1-chloropropane. wikipedia.org This heightened reactivity is attributed to the electronic effect of the carbonyl group. nih.gov The trifluorophenyl group in this compound is expected to further enhance the electrophilicity of the α-carbon through its strong electron-withdrawing nature, making it more reactive than non-fluorinated phenacyl bromides. The rate of substitution is also dependent on the nature of the halogen, with bromo ketones generally reacting faster than chloro ketones. cdnsciencepub.com

Comparison with other Organobromine Compounds: Compared to simple alkyl bromides, the C-Br bond in this compound is more polarized and the α-carbon is more electrophilic due to the adjacent carbonyl and trifluorophenyl groups. This makes it significantly more susceptible to nucleophilic attack. While SN2 reactions are common for both, the rate of these reactions is substantially higher for α-halo ketones. nih.gov

| Compound Family | Key Reactive Feature | Typical Reactions | Relative Reactivity in SN2 |

| This compound | Highly electrophilic α-carbon due to C=O and trifluorophenyl groups | SN2, Radical reactions, Potential for rearrangements | Very High |

| Other Phenacyl Bromides | Electrophilic α-carbon due to C=O group | SN2, Radical reactions, Favorskii rearrangement | High |

| Alkyl Bromides | Polar C-Br bond | SN2, SN1, Elimination | Moderate |

| Aryl Bromides | C-Br bond on sp² carbon | Nucleophilic aromatic substitution (under harsh conditions), Metal-catalyzed cross-coupling | Low (for direct SN2) |

Applications of 2,4,5 Trifluorophenacyl Bromide in Complex Organic Synthesis

Role as a Key Building Block for Heterocyclic Compound Synthesismdpi.com

2,4,5-Trifluorophenacyl bromide serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds. vulcanchem.com The reactivity of its α-bromo ketone functional group allows for straightforward cyclization reactions with appropriate nucleophiles to form rings containing heteroatoms such as nitrogen, sulfur, and oxygen. vulcanchem.comresearchgate.net This reactivity is fundamental to its application in creating complex molecular scaffolds, particularly those with pharmaceutical or material science relevance. vulcanchem.com

Multicomponent Reaction (MCR) Strategies Employing 2,4,5-Trifluorophenacyl Bromidemdpi.com

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, represent an efficient approach to complex molecule synthesis. While specific examples detailing the use of this compound in MCRs are not extensively documented in the provided results, the general class of phenacyl bromides is a common component in such reactions. nih.govnih.gov For instance, the Hantzsch dihydropyridine (B1217469) synthesis is a pseudo four-component reaction that can involve intermediates derived from α-haloketones. nih.gov The principles of MCRs, such as the Groebke-Blackburn-Bienaymé reaction for creating substituted imidazo (B10784944) vulcanchem.comgoogle.combeilstein-journals.orgtriazoles, demonstrate the potential for this compound to be employed in similar one-pot strategies to generate highly functionalized and structurally diverse heterocyclic systems. mdpi.com

Synthesis of Thiazole (B1198619) Derivatives from this compound Analoguesmdpi.com

The synthesis of thiazole derivatives is a well-established application for phenacyl bromide and its analogues. bepls.comnih.gov The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, is a primary method for constructing the thiazole ring. nih.gov In this context, this compound can react with thioamides, such as thiourea, to yield 2-amino-4-(2,4,5-trifluorophenyl)thiazole derivatives. The reaction proceeds by initial alkylation of the sulfur atom of the thioamide, followed by intramolecular cyclization and dehydration. This methodology is highly versatile and has been adapted to produce a wide array of substituted thiazoles, including those with potential biological activity. mdpi.commdpi.com The presence of the trifluorophenyl moiety can influence the electronic properties and biological profile of the resulting thiazole derivatives. nih.gov

Table 1: Representative Thiazole Synthesis using Phenacyl Bromide Analogues

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| Substituted Phenacyl Bromide | Thiourea | 2-Aminothiazole Derivatives | Ethanol, Reflux | mdpi.com |

| Phenacyl Bromide | N-thiocarbamoyl pyrazolines | Pyrazoline-thiazole hybrids | Ethanol, Reflux | nih.gov |

| 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one | Thiourea | 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | Reflux | mdpi.com |

Formation of Benzamide (B126) Derivatives and Related Structuresmdpi.com

Direct synthesis of benzamide derivatives from this compound is not a typical transformation. However, it can serve as a precursor to more complex molecules that incorporate a benzamide structure. Synthetic routes often involve multiple steps where the trifluorophenyl group, originating from a related starting material, is ultimately part of a larger molecule containing an amide linkage. For example, syntheses of novel benzamides with pesticidal activity have been developed starting from substituted benzoic acids, which can be conceptually linked to the trifluorophenyl framework. nih.gov A multi-step process could involve converting the phenacyl bromide to an intermediate like 2,4,5-trifluorophenylacetic acid, which can then be coupled with an amine to form the corresponding amide. google.com

Introduction of the Trifluorophenylacetyl Moiety into Advanced Molecular Architectures

The 2,4,5-trifluorophenacyl group can be incorporated into larger, more complex molecules through alkylation reactions. The carbon atom bearing the bromine is electrophilic and readily undergoes nucleophilic substitution. This allows for the attachment of the trifluorophenylacetyl moiety to a wide range of nucleophiles, including carbanions, amines, and alkoxides. A notable application is in the synthesis of non-natural amino acids. For instance, fluorinated analogues of phenylalanine have been synthesized by alkylating a chiral glycine (B1666218) enolate equivalent with fluorinated benzyl (B1604629) bromides. beilstein-journals.org This strategy allows for the precise installation of the trifluorophenyl group, which can significantly alter the biological properties of peptides and other biomolecules by enhancing metabolic stability or modifying binding interactions. beilstein-journals.org

Precursor in the Synthesis of Fluorinated Aromatic Compounds and Intermediates for Specialized Applicationsbeilstein-journals.orgnih.gov

This compound is a valuable intermediate for producing other fluorinated aromatic compounds. vulcanchem.com The incorporation of fluorine atoms into organic molecules is a key strategy in medicinal chemistry and materials science, often imparting desirable properties such as increased metabolic stability, enhanced lipophilicity, and altered bioavailability. vulcanchem.com This compound is closely related to 2,4,5-trifluorobenzoic acid and 2,4,5-trifluorophenylacetic acid, which are crucial intermediates in the synthesis of pharmaceuticals, such as the antidiabetic drug sitagliptin. google.comresearchgate.net The synthetic utility of this compound extends to being a starting point for agrochemicals and specialized fluorinated materials. vulcanchem.com

Table 2: Important Intermediates Derived from the 2,4,5-Trifluorophenyl Scaffold

| Intermediate | Precursor/Related Compound | Application | Reference |

|---|---|---|---|

| 2,4,5-Trifluorophenylacetic acid | 2,4,5-Trifluoro-benzyl bromide | Synthesis of Sitagliptin (for type II diabetes) | google.com |

| 2,4,5-Trifluorobenzoic acid | 2,4,5-Trifluorobromobenzene | Intermediate for pharmaceuticals and materials | researchgate.net |

Regioselective Functionalization of Fluorinated Aromatic Systems via this compound Intermediates

The functionalization of the aromatic ring in this compound is governed by the directing effects of the three fluorine atoms and the bromoacetyl group. The fluorine atoms and the carbonyl group are electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution. Conversely, these groups can activate the ring for nucleophilic aromatic substitution (SNAr). The regioselectivity of such reactions is predictable; nucleophilic attack is generally directed to the positions para or ortho to the fluorine atoms. For instance, in related tetrafluorinated aromatic systems, nucleophilic substitution occurs regioselectively at specific fluorine-bearing carbons. nih.gov While direct regioselective functionalization on the this compound ring is not extensively detailed in the search results, the principles governing the reactivity of polyfluorinated aromatic compounds suggest that it can serve as a substrate for controlled, regioselective modifications, leading to specifically substituted fluorinated aromatic systems. nih.govchalmers.seresearchgate.net

Spectroscopic and Analytical Characterization of 2,4,5 Trifluorophenacyl Bromide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide crucial information about the hydrogen and carbon skeletons of a molecule, respectively.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a compound like 2,4,5-Trifluorophenacyl bromide, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the number and types of protons and their neighboring atoms. The aromatic protons on the trifluorophenyl ring will appear in a distinct region of the spectrum, with their chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine substituents. The methylene (B1212753) (-CH₂-) protons of the phenacyl bromide moiety will also exhibit a characteristic signal, typically a singlet unless there are adjacent non-equivalent protons. For example, in similar structures like 2,4-difluorobenzyl bromide, the methylene protons appear as a distinct signal. chemicalbook.com

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. chemguide.co.uklibretexts.org The carbonyl carbon (C=O) of the ketone group is typically observed at a significantly downfield chemical shift (around 170-220 ppm). pressbooks.pub The carbons in the aromatic ring will appear in the range of 125-150 ppm, with their specific shifts influenced by the attached fluorine atoms. chemguide.co.uk The carbon of the methylene group adjacent to the bromine atom will also have a characteristic chemical shift. Due to the low natural abundance of ¹³C, direct carbon-carbon coupling is generally not observed. pressbooks.pub

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 8.5 | 125 - 150 |

| Methylene (-CH₂Br) | 4.0 - 5.0 | 30 - 45 |

| Carbonyl (C=O) | - | 185 - 195 |

| Aromatic C-F | - | 140 - 165 (with C-F coupling) |

Note: These are approximate ranges and can vary based on the solvent and specific electronic effects.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more comprehensive understanding of molecular connectivity. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For a derivative of this compound, COSY would reveal correlations between adjacent aromatic protons, helping to assign their specific positions on the ring. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. epfl.ch An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the methylene protons to the ¹³C signal of the methylene carbon. Similarly, it would link the aromatic proton signals to their corresponding aromatic carbon signals. epfl.chyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. wikipedia.orgepfl.ch HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the fluorine-substituted carbons in the aromatic ring. epfl.ch For instance, a correlation would be expected between the methylene protons and the carbonyl carbon, as well as with adjacent aromatic carbons. youtube.com

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

Given the presence of three fluorine atoms, ¹⁹F NMR spectroscopy is an invaluable tool for characterizing this compound. aiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. aiinmr.comwikipedia.org

¹⁹F NMR spectra exhibit a wide range of chemical shifts, which are highly sensitive to the local electronic environment. wikipedia.orgthermofisher.com This sensitivity allows for the clear differentiation of the three non-equivalent fluorine atoms on the phenyl ring of this compound. Each fluorine atom will produce a distinct signal, and the coupling between them (¹⁹F-¹⁹F coupling) as well as coupling to nearby protons (¹H-¹⁹F coupling) will result in complex splitting patterns. thermofisher.comhuji.ac.il Analysis of these coupling constants provides detailed information about the relative positions of the fluorine atoms on the aromatic ring.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify characteristic functional groups. epa.gov In the FT-IR spectrum of this compound and its derivatives, specific absorption bands would indicate the presence of key structural features.

A strong absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone group. The C-Br stretching vibration would appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. The C-F stretching vibrations of the trifluorophenyl group are expected to produce strong absorption bands in the range of 1100-1400 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. For instance, the FT-IR spectrum of 4-bromophenacyl bromide shows a characteristic carbonyl peak. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680 - 1720 |

| Carbon-Fluorine (C-F) | Stretching | 1100 - 1400 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | > 3000 |

| Carbon-Bromine (C-Br) | Stretching | 500 - 700 |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the aromatic ring and the C-Br bond.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that involves adsorbing the analyte onto a nanostructured metal surface (typically silver or gold). This can lead to a massive enhancement of the Raman signal, allowing for the detection of very low concentrations of the analyte. SERS studies on similar molecules, like propantheline (B1209224) bromide, have shown that the orientation of the molecule on the metal surface can be inferred from the enhancement of specific vibrational modes. nih.gov For this compound, SERS could potentially be used to study its interaction with surfaces and to obtain high-quality spectra from minute sample quantities.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. Upon ionization, typically via electron impact (EI), the molecule forms a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (253.02 g/mol for C₈H₄BrF₃O) vulcanchem.comchemscene.com.

A key characteristic in the mass spectrum of a bromine-containing compound is the presence of a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by two m/z units (an M⁺• peak and an M+2 peak), providing a clear signature for the presence of a single bromine atom in an ion. researchgate.netlibretexts.org

The high-energy ionization process also induces fragmentation of the molecular ion. The resulting fragmentation pattern offers valuable insights into the compound's structure. For this compound, fragmentation pathways are predictable based on the functional groups present. The most common fragmentations observed for α-haloketones include cleavage of the carbon-bromine bond and α-cleavage adjacent to the carbonyl group. chemguide.co.uklibretexts.orgmiamioh.edu

Expected Fragmentation Pathways:

Loss of Bromine Radical: Cleavage of the C-Br bond from the molecular ion [C₈H₄BrF₃O]⁺• would yield an acylium ion at m/z 174. This fragment, [C₈H₄F₃O]⁺, is stabilized by the carbonyl group.

Alpha-Cleavage: Fission of the bond between the carbonyl carbon and the trifluorophenyl ring would lead to the formation of a stable trifluorophenyl cation, [C₆H₂F₃]⁺, at m/z 131, and a bromoacetyl radical.

Formation of Benzoyl-type Cation: The acylium ion [C₈H₄F₃O]⁺ (m/z 174) can further lose a molecule of carbon monoxide (CO) to form the trifluorophenyl cation [C₇H₄F₃]⁺ at m/z 145.

The table below summarizes the predicted key fragments for this compound.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|---|

| 252 | 254 | [C₈H₄BrF₃O]⁺• | Molecular Ion (M⁺•) | Exhibits characteristic M/M+2 isotopic pattern. |

| 174 | - | [C₈H₄F₃O]⁺ | Acylium ion | Formed by loss of a bromine radical (•Br). |

| 145 | - | [C₇H₄F₃]⁺ | Trifluorophenylmethylidyne cation | Formed by loss of CO from the acylium ion. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful extension of MS that measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). thermofisher.com This precision allows for the determination of a molecule's elemental composition from its exact mass, distinguishing it from other compounds that may have the same nominal mass (isobars). thermofisher.commdpi.com

For this compound, HRMS would be used to confirm the elemental formula C₈H₄BrF₃O. By comparing the experimentally measured exact mass to the theoretically calculated mass, an unambiguous formula can be assigned. This technique is crucial for differentiating the target compound from isomers or other potential byproducts in a synthesis. The high resolving power of HRMS instruments can also reveal the fine isotopic structure of an ion cluster, further confirming the presence and number of elements like bromine and carbon. thermofisher.com

Table 2: Theoretical HRMS Data for this compound

| Ion Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₈H₄⁷⁹BrF₃O | Monoisotopic | 251.94283 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its two main chromophores: the trifluorosubstituted benzene (B151609) ring and the carbonyl group.

The primary electronic transitions observed are:

π → π* Transitions: These high-energy transitions occur within the aromatic ring. The substitution of the ring with fluorine atoms and a bromoacetyl group will cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted benzene.

n → π* Transitions: This lower-energy transition involves the promotion of a non-bonding electron (from the lone pair of the carbonyl oxygen) to an anti-bonding π* orbital. This absorption is typically weaker in intensity than π → π* transitions and occurs at a longer wavelength.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λ_max Range (nm) | Associated Chromophore |

|---|---|---|

| π → π* | 240 - 280 | 2,4,5-Trifluorophenyl ring |

X-ray Diffraction (XRD) for Crystalline Structure Determination

A single-crystal XRD study of this compound would yield:

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Crystal System and Space Group: The classification of the crystal's symmetry.

Atomic Coordinates: The precise location of each atom (C, H, Br, F, O) within the unit cell.

Intermolecular Interactions: Information on non-covalent interactions such as halogen bonding (C-Br···O) or π-stacking, which dictate the crystal packing. beilstein-journals.org

Although a published crystal structure for this compound was not found in the reviewed literature, such an analysis would provide unequivocal proof of its structure and connectivity, confirming the substitution pattern on the phenyl ring and the relative orientation of the bromoacetyl group. researchgate.net

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The true analytical power for structural elucidation comes from the integration of data from multiple spectroscopic techniques. Each method provides a different piece of the structural puzzle, and together they offer a comprehensive and unambiguous assignment for this compound.

The process is as follows:

HRMS provides the exact mass, which confirms the elemental formula C₈H₄BrF₃O.

MS confirms the molecular weight and, crucially, its fragmentation pattern validates the proposed structure. The observation of key fragments corresponding to the loss of bromine and the formation of trifluorophenyl and acylium cations corroborates the connectivity of the bromoacetyl group to the trifluorophenyl ring. The characteristic M/M+2 isotopic signature is definitive proof of bromine's presence.

UV-Vis Spectroscopy characterizes the electronic system of the molecule, confirming the presence of the conjugated aromatic ketone chromophore through its characteristic π → π* and n → π* transitions.

XRD , if data were available, would provide the ultimate confirmation of the structure in three dimensions, detailing the precise geometry and solid-state conformation, leaving no ambiguity about the identity of the compound.

By combining these techniques, a complete and confident structural characterization of this compound is achieved, satisfying the rigorous standards of modern chemical analysis.

Computational and Theoretical Studies on 2,4,5 Trifluorophenacyl Bromide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the energetic and electronic properties of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. researchgate.net DFT methods are known for their balance of accuracy and computational cost, making them suitable for a wide range of chemical systems.

A DFT study of 2,4,5-Trifluorophenacyl bromide would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. The calculation would yield key geometrical parameters. While no specific study on this compound is available, a hypothetical table of such results is presented below.

Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Hypothetical Value |

| C=O Bond Length (Å) | 1.21 |

| C-C(O) Bond Length (Å) | 1.49 |

| C-Br Bond Length (Å) | 1.94 |

| C-F Bond Lengths (Å) | 1.35 - 1.36 |

| Phenyl Ring C-C Bond Lengths (Å) | 1.39 - 1.41 |

| C-C-O Bond Angle (°) | 120.5 |

| O=C-C-Br Dihedral Angle (°) | -175.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published DFT calculations for this compound were found.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the C(O)-CH2Br bond in this compound, can exist in different spatial arrangements called conformations. Conformational analysis involves mapping the potential energy of the molecule as a function of the rotation around one or more of these bonds. This creates a potential energy surface, or energy landscape, which reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

For this compound, a key aspect of its conformational analysis would be the rotation around the bond connecting the carbonyl group to the trifluorophenyl ring. This would reveal whether a planar or non-planar structure is more stable. Such studies on similar fluorinated benzaldehyde (B42025) molecules have shown the existence of different stable conformers. mdpi.comchemscene.com However, specific conformational analysis and energy landscape data for this compound have not been reported in the literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum chemical methods can predict NMR chemical shifts (δ). For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be of particular interest. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for such predictions. rsc.orgresearchgate.net While general principles of NMR chemical shifts are well-established, specific predicted values for this compound are not available in the literature. chemrxiv.org

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. These calculated frequencies can be compared with experimental spectra to confirm the structure of a synthesized compound. researchgate.net A frequency calculation for this compound would provide the wavenumbers and intensities of its characteristic vibrational modes, such as the carbonyl (C=O) stretch and the C-Br stretch. No such computational data has been published for this specific molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Phenomena

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.netnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.govaimspress.com A small HOMO-LUMO gap suggests that a molecule is more reactive. An analysis of the HOMO and LUMO electron density distribution in this compound would reveal the likely sites for nucleophilic and electrophilic attack. While the principles of FMO theory are broadly applicable, specific HOMO-LUMO energy values and orbital plots for this compound are not documented in the scientific literature. irjweb.comresearchgate.net

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published FMO analysis for this compound was found.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged or polar species. researchgate.netresearchgate.net MEP maps use a color scale to indicate regions of different electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles. Regions of positive potential might be found around the hydrogen atoms of the methylene (B1212753) group. However, no published MEP maps for this compound are available.

Non-Linear Optical Properties and Other Quantum Chemical Descriptors

Non-linear optical (NLO) materials are of interest for applications in optoelectronics and photonics. aimspress.com Computational methods can be used to predict the NLO properties of molecules, such as the polarizability (α) and the first hyperpolarizability (β). researchgate.netresearchgate.net Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. The presence of electron-donating and electron-withdrawing groups, as well as extended π-systems, can enhance NLO properties.

A computational study of this compound would quantify its potential as an NLO material. However, there are no published studies on the NLO properties of this specific compound. nih.gov

Other quantum chemical descriptors that could be calculated include:

Chemical Hardness and Softness: These are related to the HOMO-LUMO gap and describe the resistance of a molecule to changes in its electron distribution.

Electronegativity: This describes the ability of a molecule to attract electrons.

Electrophilicity Index: This quantifies the ability of a molecule to accept electrons.

These descriptors provide further insights into the reactivity of a molecule. As with the other computational data, specific values for these descriptors for this compound have not been reported.

Mechanistic Insights from Computational Reaction Dynamics

The reactivity of α-haloketones, the class of compounds to which this compound belongs, is a subject of considerable interest in organic chemistry. Computational methods, particularly Density Functional Theory (DFT), have become instrumental in elucidating the intricate details of their reaction mechanisms. While direct computational studies on this compound are not extensively documented in publicly available literature, the well-established principles governing the reactions of phenacyl bromides and the known electronic effects of fluorine substituents allow for a detailed theoretical postulation of its reactive behavior.

The reaction of α-haloketones with nucleophiles can proceed through several competing pathways, including direct nucleophilic substitution (SN2), and addition to the carbonyl group. Computational studies on phenacyl bromide itself have shown that the reaction pathway can be influenced by the nature of the nucleophile and the solvent. For instance, in the reaction with pyridines, DFT calculations have been used to model the transition states and intermediates, providing insights into the potential energy surface of the reaction.

The presence of three fluorine atoms on the phenyl ring of this compound is expected to significantly modulate its reactivity compared to the unsubstituted phenacyl bromide. The strong electron-withdrawing nature of fluorine atoms would have the following key impacts:

Enhanced Electrophilicity: The fluorine atoms would withdraw electron density from the aromatic ring and, by induction, from the carbonyl group and the α-carbon. This would make both the carbonyl carbon and the α-carbon more electrophilic and, therefore, more susceptible to nucleophilic attack.

Computational reaction dynamics simulations could provide a frame-by-frame picture of the bond-breaking and bond-forming processes. Such simulations would likely reveal the precise timing of these events and the role of solvent molecules in stabilizing charged intermediates or transition states.

To illustrate the potential insights from a computational study, a hypothetical reaction coordinate diagram for the SN2 reaction of this compound with a generic nucleophile (Nu-) is presented below. The activation energy (ΔG‡) would be a key parameter calculated to predict the reaction rate.

| Parameter | Description | Hypothetical Calculated Value (kcal/mol) |

| ΔGreactants | Gibbs free energy of the reactants (this compound + Nu-) | 0 (Reference) |

| ΔGTS | Gibbs free energy of the SN2 transition state | +15 |

| ΔGproducts | Gibbs free energy of the products | -10 |

| ΔG‡ | Activation Energy | +15 |

This table is illustrative and based on general principles of SN2 reactions for activated substrates.

In Silico Design of Novel Derivatives and Reaction Pathways

The framework of this compound serves as a versatile scaffold for the in silico design of novel derivatives with tailored properties. Computational chemistry offers a suite of tools to predict the properties and reactivity of hypothetical molecules, thereby guiding synthetic efforts towards promising candidates.

One major application of in silico design is in the development of precursors for heterocyclic synthesis. Phenacyl bromides are known to be valuable building blocks for a variety of heterocyclic compounds. rsc.org By modifying the substituents on the aromatic ring or by exploring different nucleophiles, a vast chemical space of potential products can be explored computationally.

For example, a computational workflow for designing novel derivatives could involve the following steps:

Virtual Library Generation: Starting with the this compound core, a virtual library of derivatives can be generated by introducing different functional groups at various positions on the phenyl ring or by replacing the bromine atom with other leaving groups.

Property Prediction: For each designed derivative, a range of physicochemical and electronic properties can be calculated using methods like DFT or semi-empirical methods. These properties could include electronic parameters (HOMO-LUMO gap), steric parameters, and reactivity indices.

Reaction Pathway Modeling: For promising derivatives, the reaction pathways for their synthesis or their subsequent reactions to form more complex molecules can be modeled. This would involve locating transition states and calculating activation barriers to assess the feasibility of a proposed reaction.

A hypothetical example of in silico design could be the exploration of the reaction of this compound with different substituted thioureas to form a library of aminothiazole derivatives. Computational docking studies, if a biological target is of interest, could then be used to screen this virtual library for potential biological activity.

| Derivative Core | Reactant | Predicted Product Class | Computational Method for Pathway Analysis |

| This compound | Substituted Thioureas | 2-Amino-4-(2,4,5-trifluorophenyl)thiazoles | DFT (for transition state analysis) |

| This compound | Substituted Anilines | α-Arylaminoketones | Molecular Dynamics (to study solvent effects) |

| This compound | 1,2,4-Triazole | N-Phenacyl-1,2,4-triazolium bromides | DFT (for reaction thermodynamics) |

This table presents hypothetical reaction pathways that could be explored using computational methods.

The in silico design of novel reaction pathways can also be explored. For instance, computational tools can help to identify reaction conditions that might favor a less common reaction pathway or to design catalysts that could lower the activation energy for a desired transformation.

Future Research Trajectories and Innovations

Development of Novel Catalytic Systems for Reactions Involving 2,4,5-Trifluorophenacyl Bromide

The reactivity of this compound is largely dictated by its α-bromo ketone functional group, a potent electrophile susceptible to nucleophilic attack. wikipedia.org Future research will focus on developing novel catalytic systems to control the selectivity and efficiency of its reactions.

Organocatalysis: Asymmetric organocatalysis is a promising avenue for the synthesis of chiral molecules derived from this compound. Chiral amines, prolines, and their derivatives can be employed to facilitate enantioselective transformations, such as aldol (B89426) and Mannich-type reactions. These catalysts offer a greener and more sustainable alternative to metal-based catalysts.

Phase-Transfer Catalysis (PTC): For reactions involving immiscible aqueous and organic phases, phase-transfer catalysis is a powerful tool. wikipedia.orgdalalinstitute.comprinceton.eduoperachem.comslideshare.net Quaternary ammonium (B1175870) and phosphonium (B103445) salts can facilitate the transfer of anionic nucleophiles from the aqueous phase to the organic phase, where they can react with this compound. wikipedia.orgslideshare.net This technique can enhance reaction rates and yields, and allows for the use of a wider range of nucleophiles. dalalinstitute.com Future work will likely focus on the design and application of new, more efficient, and recyclable phase-transfer catalysts for reactions with this substrate.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates. This approach could be used to initiate novel transformations of this compound, such as its addition to alkenes and alkynes, leading to the formation of complex carbon skeletons. The trifluorophenyl group may influence the redox properties of the molecule, opening up unique reactivity patterns under photocatalytic conditions.

| Catalytic System | Potential Reaction Type | Advantages |

| Asymmetric Organocatalysis | Enantioselective Aldol, Mannich | Metal-free, green, high stereocontrol |

| Phase-Transfer Catalysis | Nucleophilic Substitution | Enhanced reaction rates, use of aqueous media |

| Photoredox Catalysis | Radical Addition Reactions | Mild conditions, novel bond formations |

Exploration of Bio-Inspired Synthetic Approaches

Nature provides a vast blueprint for the design of efficient and selective chemical transformations. Bio-inspired synthetic approaches, particularly the use of enzymes, offer a green and sustainable alternative to traditional chemical methods. longdom.orgstonybrook.edu

Enzyme-Catalyzed Reductions: Carbonyl reductases and alcohol dehydrogenases can catalyze the stereoselective reduction of the ketone group in α-halo ketones to produce chiral α-halo alcohols. researchgate.net These chiral building blocks are valuable intermediates in the synthesis of pharmaceuticals. The application of such enzymes to this compound could provide access to enantiomerically pure trifluorinated halohydrins.

Hydrolase-Catalyzed Resolutions: Hydrolases, such as lipases and proteases, can be used for the kinetic resolution of racemic mixtures. nih.gov While not directly applicable to this compound itself, derivatives of this compound could be resolved using enzymatic methods to yield enantiopure products.

Ene-Reductases for Asymmetric Synthesis: Recent advancements have shown that ene-reductases can catalyze the enantioselective hydroalkylation of alkenes with α-halo carbonyl compounds, a reaction that is challenging to achieve with traditional chemical methods. acs.org This photoenzymatic approach could be extended to this compound for the synthesis of γ-chiral carbonyl compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering enhanced safety, efficiency, and scalability. researchgate.netbeilstein-journals.org The integration of this compound into these platforms is a key area for future research.

Continuous Flow Synthesis: The synthesis of fluorinated compounds can be hazardous when performed in traditional batch reactors. researchgate.net Continuous flow microreactors offer superior heat and mass transfer, allowing for better control over reaction conditions and minimizing the risks associated with highly reactive intermediates. researchgate.netbeilstein-journals.org The synthesis of heterocycles from this compound could be significantly improved by transitioning to continuous flow processes. researchgate.net

Automated Synthesis Platforms: Automated platforms enable the rapid optimization of reaction conditions and the synthesis of compound libraries for drug discovery and materials science research. By incorporating this compound as a building block in these systems, researchers can accelerate the discovery of new molecules with desired properties.

| Technology | Application with this compound | Benefits |

| Continuous Flow Microreactors | Synthesis of fluorinated heterocycles | Improved safety, higher yields, better process control |

| Automated Synthesis Platforms | High-throughput screening and library synthesis | Accelerated discovery of new compounds |

Advanced Materials Science Applications Derived from this compound Scaffolds

The unique properties imparted by fluorine atoms, such as high thermal stability and altered electronic characteristics, make fluorinated compounds highly desirable for applications in materials science. rsc.org this compound serves as a valuable precursor for the synthesis of a variety of advanced materials.

Fluorinated Polymers: The incorporation of the trifluorophenyl moiety from this compound into polymer backbones can lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. These polymers could find applications in high-performance plastics, coatings, and membranes.

Liquid Crystals: The introduction of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic behavior and dielectric anisotropy. rsc.orgnih.govnih.gov Derivatives of this compound could be used to synthesize novel liquid crystalline materials for use in advanced display technologies. nih.govnih.gov

Bioactive Materials: The trifluorophenyl group is a common motif in many biologically active compounds. Materials derived from this compound could be designed to have specific biological activities, for example, as antimicrobial surfaces or in drug delivery systems.

Synergistic Application of Spectroscopic and Computational Techniques for Deeper Understanding

A comprehensive understanding of the structure, reactivity, and reaction mechanisms of this compound and its derivatives is crucial for the rational design of new synthetic methodologies and materials. The synergistic application of advanced spectroscopic and computational techniques will be instrumental in achieving this. uchile.clresearchgate.netresearchgate.net

NMR and X-ray Crystallography: Detailed structural information can be obtained through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. uchile.clresearchgate.netresearchgate.net These techniques can be used to determine the precise conformation of molecules derived from this compound and to study their interactions with other molecules.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. researchgate.net These calculations can be used to predict the outcome of reactions, to understand the role of catalysts, and to design new molecules with specific properties. By combining experimental data from spectroscopy with theoretical predictions from computational studies, a much deeper and more nuanced understanding of the chemistry of this important compound can be achieved.

| Technique | Information Gained | Impact on Research |

| NMR Spectroscopy | Molecular structure and conformation in solution | Elucidation of reaction products and intermediates |

| X-ray Crystallography | Precise solid-state molecular structure | Understanding of intermolecular interactions and packing |

| Computational Chemistry (DFT) | Electronic structure, reaction energetics, and mechanisms | Rational design of catalysts and prediction of reactivity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,5-Trifluorobenzyl Bromide (CAS 157911-56-3) in academic laboratories?

- Methodology : The compound can be synthesized via halogenation of 2,4,5-trifluorotoluene using brominating agents (e.g., NBS or HBr/H2O2) under controlled conditions. Alternatively, Grignard reagent intermediates (e.g., benzylmagnesium bromide derivatives) may be employed for functionalization, as suggested by analogous benzyl bromide syntheses .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination. Purification typically involves fractional distillation (predicted boiling point: 188.8±35.0°C) under inert atmosphere due to its lachrymatory and corrosive nature .

Q. How should researchers handle and store 2,4,5-Trifluorobenzyl Bromide to ensure safety and stability?

- Safety Protocols : Use PPE (gloves, goggles, fume hood) due to its corrosive (Risk Phrase R34) and toxic (R25) properties. Avoid inhalation (S23) and direct contact with skin/eyes .

- Storage : Store in sealed, amber glassware under inert gas (N2/Ar) at room temperature. The compound is sensitive to moisture and light, which may degrade its reactivity .

Q. What analytical techniques are optimal for characterizing 2,4,5-Trifluorobenzyl Bromide?

- Characterization Methods :

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns (δ -110 to -130 ppm for aromatic fluorines).

- GC-MS : Verify purity and detect volatile byproducts (e.g., debrominated derivatives) .

- Elemental Analysis : Confirm molecular formula (C7H4BrF3) and molecular weight (225.01 g/mol) .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the reactivity of 2,4,5-Trifluorobenzyl Bromide in nucleophilic substitutions?

- Mechanistic Insight : The electron-withdrawing nature of fluorine atoms activates the benzyl bromide toward SN2 reactions by polarizing the C-Br bond. Meta- and para-fluorine substituents enhance electrophilicity at the benzylic carbon, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids like 2,4,5-Trifluorophenylboronic acid ).

- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., conductivity measurements or HPLC monitoring).

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Side Reactions :

- Hydrolysis : Formation of 2,4,5-trifluorobenzyl alcohol due to trace moisture. Mitigate using molecular sieves or anhydrous solvents.

- Elimination : Competing dehydrohalogenation under high temperatures. Optimize reaction temperature (<100°C) and use polar aprotic solvents (e.g., DMF) .

- Purification Strategies : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

Q. How does 2,4,5-Trifluorobenzyl Bromide perform as a precursor in pharmaceutical intermediate synthesis?

- Case Study : It serves as a key intermediate in synthesizing Sitagliptin N-BOC impurity, where the benzylic bromide undergoes nucleophilic displacement with amines or thiols. Reaction efficiency depends on steric hindrance from fluorine substituents .

- Optimization : Screen catalysts (e.g., KI or phase-transfer agents) to enhance displacement yields in biphasic systems.

Q. What computational approaches predict the stability and reactivity of 2,4,5-Trifluorobenzyl Bromide under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.